![molecular formula C11H12ClN3O3 B3317772 4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine CAS No. 97337-37-6](/img/structure/B3317772.png)
4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine
Description
“4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine” is a complex organic compound. It is a derivative of pyrrolopyrimidine, which is a class of compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of such compounds often involves glycosylation procedures . For instance, the sodium salt of methyl 2-chloro (or methylthio)-4 (5)-cyanomethylimidazole-5 (4)-carboxylate can be glycosylated with 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide to yield a compound that can be further processed to obtain the desired product .Molecular Structure Analysis
The molecular structure of “4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine” is complex, involving a pyrrolopyrimidine moiety and a deoxyribofuranosyl group . The exact structure would require more specific information or computational modeling to elucidate.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine” include glycosylation, ammonolysis, and dehalogenation or dethiation . These reactions are part of a larger synthetic scheme that allows for the production of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine” would depend on its exact molecular structure . Information such as its melting point, boiling point, and density would require specific experimental data or computational predictions.Future Directions
The future directions for research on “4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine” could involve further exploration of its synthesis, properties, and potential applications. This could include the development of more efficient synthetic routes, detailed characterization of its properties, and investigation of its biological activity .
properties
IUPAC Name |
5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHODFBMHXPTGHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2N=CN=C3Cl)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 14159234 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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